REACTION_SMILES
|
[Br:10][c:11]1[cH:12][cH:13][c:14]([O:18][CH3:19])[c:15]([OH:17])[cH:16]1.[C:20]([CH3:21])([CH3:22])([CH3:23])[Si:24]([CH3:25])([CH3:26])[Cl:27].[CH2:1]([N:2]([CH:3]([CH3:4])[CH3:5])[CH:6]([CH3:7])[CH3:8])[CH3:9].[Na+:32].[O-:28][C:29]([OH:30])=[O:31].[O:33]=[CH:34][N:35]([CH3:36])[CH3:37].[OH2:38]>>[Br:10][c:11]1[cH:12][cH:13][c:14]([O:18][CH3:19])[c:15]([O:17][Si:24]([C:20]([CH3:21])([CH3:22])[CH3:23])([CH3:25])[CH3:26])[cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(Br)cc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Br)cc1O[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |